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Cat. No.: B1681106 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the therapeutic effects of SRT2104, a

selective Sirtuin-1 (SIRT1) activator. Through a cross-study validation approach, this document

objectively compares the performance of SRT2104 with other SIRT1 activators and placebo,

supported by experimental data from key clinical trials. Detailed methodologies for pivotal

experiments are provided, alongside visualizations of the core signaling pathways involved in

SRT2104's mechanism of action.

Executive Summary
SRT2104 is a synthetic, small-molecule activator of SIRT1, a NAD+-dependent deacetylase

that plays a crucial role in cellular processes such as stress resistance, metabolism, and aging.

[1] Preclinical studies have demonstrated its potential in various disease models, including

those for metabolic and inflammatory conditions.[2] Clinical trials have explored its efficacy in

psoriasis, type 2 diabetes mellitus, and its effects on cardiovascular health. While showing

some promising biological activity, particularly in improving lipid profiles and reducing

inflammatory markers, its clinical development has been hampered by pharmacokinetic

challenges, including low bioavailability and high inter-subject variability.[3][4] This guide

synthesizes the available data to offer a clear perspective on the therapeutic potential and

limitations of SRT2104.
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SRT2104 has been evaluated in several clinical trials for various indications. Below is a

summary of its performance in key studies, with comparisons to placebo.

Psoriasis
A randomized, placebo-controlled, double-blind study investigated the efficacy of SRT2104 in

patients with moderate to severe plaque psoriasis.

Table 1: Efficacy of SRT2104 in Moderate to Severe Psoriasis (84-day treatment)

Outcome Measure Placebo
SRT2104 (0.5 g/day
)

SRT2104 (2.0 g/day
)

Histological

Improvement (Good to

Excellent)

1/7 (14%) 3/10 (30%) 4/10 (40%)

Psoriasis Area and

Severity Index (PASI)

75 Response

0% Not Reported 10%

Physician's Global

Assessment (PGA) of

"Clear" or "Almost

Clear"

0% Not Reported 10%

Data sourced from Krueger et al. (2015)

Type 2 Diabetes Mellitus
The effects of SRT2104 on glycemic control and lipid profiles were assessed in patients with

type 2 diabetes mellitus who were on stable metformin therapy.

Table 2: Metabolic Effects of SRT2104 in Type 2 Diabetes Mellitus (28-day treatment)
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Parameter
Placebo (Mean
Change from
Baseline)

SRT2104 (2.0 g/day
) (Mean Change
from Baseline)

p-value

Fasting Plasma

Glucose (mg/dL)
-10.8 -12.6 >0.05

HbA1c (%) +0.1 +0.1 >0.05

Total Cholesterol

(mg/dL)
+7 -13 <0.05

LDL Cholesterol

(mg/dL)
+5 -12 <0.05

Triglycerides (mg/dL) +18 -31 <0.05

Data sourced from a Phase IIa clinical trial.

Cardiovascular Effects in Healthy Smokers
A study in otherwise healthy cigarette smokers, a population with endothelial dysfunction,

evaluated the impact of SRT2104 on cardiovascular markers.

Table 3: Cardiovascular and Lipid Profile Changes with SRT2104 in Healthy Smokers (28-day

treatment)

Parameter
Placebo (Mean
Change from
Baseline)

SRT2104 (2.0 g/day
) (Mean Change
from Baseline)

p-value

Flow-Mediated

Dilation (%)
No significant change No significant change >0.05

Total Cholesterol

(mg/dL)
+6 -11.6 <0.05

LDL Cholesterol

(mg/dL)
+3 -10 <0.05

Triglycerides (mg/dL) +13.3 -39.8 <0.05
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Data sourced from Venkatasubramanian et al. (2013)

Comparison with Other SIRT1 Activators
Direct head-to-head clinical trials comparing SRT2104 with other SIRT1 activators are limited.

However, preclinical data and pharmacokinetic profiles offer a basis for comparison.

Table 4: Qualitative Comparison of SRT2104 and Resveratrol

Feature SRT2104 Resveratrol

SIRT1 Selectivity High
Low (targets multiple

pathways)

Potency (in vitro)
~1000-fold greater than

resveratrol[2]
Lower

Bioavailability (Human) Low (~14%) and variable[3][4]
Very low (<1%) due to rapid

metabolism

Clinical Development Status

Investigated in Phase I and II

trials; development appears to

be halted[3]

Widely available as a

supplement; numerous clinical

trials with mixed results

SRT1720 is another synthetic SIRT1 activator that has shown promise in preclinical models,

improving insulin sensitivity and extending lifespan in mice fed a standard diet.[5] However,

comprehensive clinical data for direct comparison with SRT2104 is not readily available.

Experimental Protocols
Study in Moderate to Severe Psoriasis

Study Design: A randomized, double-blind, placebo-controlled, multi-center study.

Patient Population: Adults with stable, moderate to severe plaque psoriasis (affecting ≥10%

of body surface area).

Intervention: Oral SRT2104 (0.5 g or 2.0 g daily) or placebo for 84 days.

Key Efficacy Endpoints:
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Psoriasis Area and Severity Index (PASI) score.

Physician's Global Assessment (PGA).

Histological assessment of skin biopsies.

Biomarker Analysis: Skin biopsies were analyzed for changes in gene expression related to

inflammation and keratinocyte differentiation.

Study in Type 2 Diabetes Mellitus
Study Design: A Phase IIa, randomized, double-blind, placebo-controlled, multi-center study.

Patient Population: Adults with type 2 diabetes with inadequate glycemic control (HbA1c 7.5-

10.5%) on a stable dose of metformin.

Intervention: Oral SRT2104 (0.25 g, 0.5 g, 1.0 g, or 2.0 g daily) or placebo for 28 days.

Key Efficacy Endpoints:

Fasting plasma glucose (FPG).

Postprandial glucose and insulin levels.

HbA1c.

Fasting lipid profile (total cholesterol, LDL, HDL, triglycerides).

Study of Cardiovascular Effects in Healthy Smokers
Study Design: A randomized, double-blind, placebo-controlled, crossover study.

Patient Population: Otherwise healthy male and female cigarette smokers.

Intervention: Oral SRT2104 (2.0 g daily) or placebo for 28 days, with a washout period

between treatments.

Key Efficacy Endpoints:
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Endothelial function assessed by flow-mediated dilation (FMD) of the brachial artery.

Markers of inflammation (e.g., hs-CRP, IL-6).

Lipid profile.

Markers of platelet activation.

Signaling Pathways and Mechanism of Action
SRT2104 exerts its therapeutic effects by allosterically activating SIRT1. This activation leads

to the deacetylation of a multitude of downstream protein targets, influencing various cellular

pathways.[6][7]

SRT2104

SIRT1 Activation

NF-κB Pathway

 deacetylation

p53 Pathway

 deacetylation

PGC-1α Pathway

 deacetylation

FOXO Pathway

 deacetylation

↓ Inflammation ↓ Apoptosis ↑ Mitochondrial
Biogenesis ↑ Insulin Sensitivity ↑ Stress Resistance

Click to download full resolution via product page

Caption: SRT2104 activates SIRT1, leading to the deacetylation of key regulatory proteins.

The activation of SIRT1 by SRT2104 initiates a cascade of events that collectively contribute to

its observed therapeutic effects. Deacetylation of the p65 subunit of NF-κB leads to a reduction

in the inflammatory response.[7] The deacetylation of p53 can modulate apoptosis.[7]
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Activation of PGC-1α, a master regulator of mitochondrial biogenesis, enhances mitochondrial

function and improves metabolic parameters.[8] Deacetylation of FOXO transcription factors

promotes cellular stress resistance.

Conclusion
SRT2104 is a potent and selective SIRT1 activator that has demonstrated biological activity in

human clinical trials, particularly in modulating lipid profiles and inflammatory markers.

However, its therapeutic potential has been constrained by its pharmacokinetic profile,

characterized by low bioavailability and high inter-subject variability. While it shows superiority

over resveratrol in terms of potency and selectivity in preclinical models, the lack of robust and

consistent clinical efficacy across different indications has likely contributed to the halt in its

development. Future research in the field of SIRT1 activators will need to focus on developing

compounds with improved pharmacokinetic properties to fully realize the therapeutic promise of

targeting this critical cellular regulator.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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